molecular formula C64H109N19O24S B612461 H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2 CAS No. 258276-95-8

H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2

Cat. No. B612461
CAS RN: 258276-95-8
M. Wt: 1560.73
InChI Key: YEHDWBRMEXDYLT-RDEOYNLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This peptide, also known as LEP (116-130) (mouse), has the molecular formula C64H109N19O24S and a molecular weight of 1560.7 g/mol . It is an active fragment of the native molecule leptin, an adipocyte-derived hormone that acts as a major regulator for food intake and energy homeostasis .


Molecular Structure Analysis

The molecular structure of this peptide is complex due to its large size. The generation of a 3D conformer is disallowed due to the presence of too many atoms and its flexibility . The IUPAC name for this peptide is quite long, reflecting its complex structure .


Physical And Chemical Properties Analysis

The peptide is predicted to have a boiling point of 2035.4±65.0 °C and a density of 1.372±0.06 g/cm3 . It is insoluble in ethanol but soluble in DMSO and water . It is stored at -20°C .

Scientific Research Applications

Structure and Binding Studies of PCNA from Leishmania donovani

The structure of Proliferating Cell Nuclear Antigen (PCNA) from Leishmania donovani shows a distinctive configuration of two trimeric rings, suggesting a unique mode of interaction with DNA and other proteins. This structure, coupled with real-time binding studies using Surface Plasmon Resonance (SPR) and fluorescence spectroscopy, sheds light on the molecular interactions and binding affinities of PCNA with peptides and small molecule inhibitors. This research contributes to understanding the fundamental molecular interactions in DNA replication and repair processes (Yadav et al., 2017).

Analyzing Amino Acid Profiles in Beverages

A comprehensive analytical procedure has been developed to quantify amino acids in various beverages like cachaças, rum, and whisky. This involves techniques such as solid-phase cleanup, derivatization, and reverse-phase liquid chromatography. The approach provides insights into the quantitative profiles of amino acids in these beverages, offering a foundation for quality control and product differentiation in the food industry (Aquino et al., 2008).

Radiolytic Modification of Amino Acid Residues

A detailed study compares the reactivities of all 20 common amino acid side chains plus cystine when exposed to hydroxyl radicals. This research is pivotal in mapping solvent-accessible surfaces of proteins and understanding the structure and dynamics of biological assemblies. The study establishes a reactivity order for amino acid side chains, providing a valuable reference for hydroxyl radical-mediated protein footprinting experiments (Xu & Chance, 2005).

Surface-Enhanced Raman Spectroscopy of Amino Acids and Homodipeptides

Surface-enhanced Raman scattering spectra (SERS) have been measured for various amino acids and their homodipeptides adsorbed on colloidal silver. This research helps deduce the geometry, orientation, and specific interactions of these molecules on the silver surface. It's an innovative approach to understanding the surface chemistry of amino acids and dipeptides, contributing to the fields of biochemistry and material sciences (Podstawka et al., 2004).

Mechanism of Action

Leptin, from which this peptide is derived, is known to have a broad range of biological actions. It is a major regulator for food intake and energy homeostasis. Leptin deficiency or resistance can result in profound obesity, diabetes, and infertility in humans. It also has important biological activities in peripheral tissues, affecting areas such as hematopoiesis, angiogenesis, blood pressure, bone mass, lymphoid organ homeostasis, and T lymphocyte function .

properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHDWBRMEXDYLT-RDEOYNLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H109N19O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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